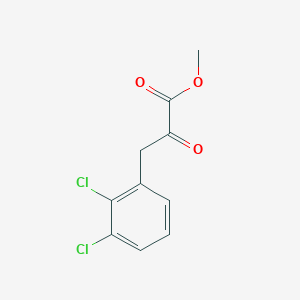
(R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a fluorine atom, and a nitro group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the chiral amino acid precursor, followed by the introduction of the Boc protecting group. The aromatic ring is then functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from nitro reduction or substituted aromatic compounds from nucleophilic substitution .
Aplicaciones Científicas De Investigación
®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials .
Mecanismo De Acción
The mechanism of action of ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorine and nitro groups on the aromatic ring can influence the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
®-2-(Boc-amino)-3-(3-bromo-4-nitrophenyl)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
®-2-(Boc-amino)-3-(3-iodo-4-nitrophenyl)propanoic acid: Similar structure but with an iodine atom instead of fluorine .
Uniqueness
The presence of the fluorine atom in ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoic acid imparts unique electronic properties, making it distinct from its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C14H17FN2O6 |
|---|---|
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17FN2O6/c1-14(2,3)23-13(20)16-10(12(18)19)7-8-4-5-11(17(21)22)9(15)6-8/h4-6,10H,7H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
ORHJNFRCBAZRET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)




![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)






![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)

